Rsv/iav-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rsv/iav-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing similar antiviral compounds often involve multi-step organic synthesis, including nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
Rsv/iav-IN-1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
科学的研究の応用
Rsv/iav-IN-1 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Rsv/iav-IN-1 involves its interaction with specific molecular targets and pathways within the host cells. The compound is believed to inhibit viral replication by interfering with the viral RNA synthesis and protein production processes . It may also activate the host’s immune response, enhancing the production of interferons and other antiviral proteins .
類似化合物との比較
Rsv/iav-IN-1 can be compared with other antiviral compounds such as:
Remdesivir: An antiviral drug used to treat COVID-19, which also targets viral RNA synthesis.
Oseltamivir: An antiviral medication used to treat and prevent influenza, which inhibits the viral neuraminidase enzyme.
This compound is unique in its dual activity against both RSV and IAV, making it a promising candidate for broad-spectrum antiviral therapy .
Conclusion
This compound is a compound with significant potential in the fight against respiratory viral infections. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in the fields of chemistry, biology, medicine, and industry. Further research and development are needed to fully realize its potential and bring it to clinical use.
特性
分子式 |
C18H17ClN2O2S |
---|---|
分子量 |
360.9 g/mol |
IUPAC名 |
2-[(7-chloro-1H-indol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-2-23-15-9-4-3-8-14(15)21-17(22)11-24-16-10-20-18-12(16)6-5-7-13(18)19/h3-10,20H,2,11H2,1H3,(H,21,22) |
InChIキー |
CMSIMEXKBOJMND-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=C2C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。